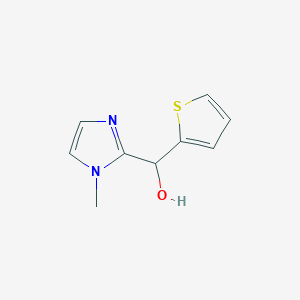

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol

Übersicht

Beschreibung

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a compound that features both an imidazole and a thiophene ring

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

The action, efficacy, and stability of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the body . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with a thiophene derivative. One common method involves the use of a Grignard reagent, where 2-thienylmagnesium bromide reacts with 1-methyl-1H-imidazole-2-carbaldehyde to form the desired product . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole or thiophene rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: It can be reduced to form the corresponding alcohol.

- Substitution Reactions: Both imidazole and thiophene rings can undergo electrophilic and nucleophilic substitutions.

These properties make it valuable for developing novel materials and compounds with specific functionalities.

Biology

In biological research, this compound is explored for its potential interactions with enzymes and biological pathways. Its structural characteristics suggest that it may act as a substrate or inhibitor for various biological targets. For instance:

- Enzyme Interactions: The imidazole ring is known for its ability to coordinate with metal ions, which is critical in many enzymatic reactions.

- Biochemical Pathways: It may influence multiple biochemical pathways depending on its target interactions, making it a candidate for drug development and therapeutic applications .

Industry

The compound's unique electronic properties make it suitable for applications in material science and electronics. Potential industrial applications include:

- Development of New Materials: Its ability to form stable complexes can lead to innovative materials with enhanced electronic or optical properties.

- Catalysis: It may serve as a catalyst or catalyst support in various chemical reactions due to its structural versatility .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Material Science Applications

Research demonstrated that incorporating this compound into polymer matrices improved their electrical conductivity. This finding opens avenues for developing advanced materials for electronic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-methyl-1H-imidazol-2-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of electronic properties.

(2-thienyl)methanol: Lacks the imidazole ring, reducing its ability to coordinate with metal ions.

(1-methyl-1H-imidazol-2-yl)(2-furyl)methanol: Similar structure but with a furan ring instead of a thiophene ring, which can affect its reactivity and stability.

Uniqueness

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is unique due to the presence of both imidazole and thiophene rings, which confer a combination of electronic properties and reactivity that is not found in simpler analogs. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

(1-Methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a methyl group at the first position and a thienyl group at the second position. Its molecular formula is C₉H₉N₃OS, and it possesses unique electronic properties due to the presence of both heteroaromatic rings.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Case Studies

- Antibacterial Activity : In a study evaluating various imidazole derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.05 mg/mL, indicating potent activity .

- Antifungal Activity : The compound also showed antifungal properties against Candida albicans and Aspergillus niger , with MIC values around 0.02 mg/mL. This suggests its potential utility in treating fungal infections .

Summary Table of Antimicrobial Activity

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 - 0.05 |

| Escherichia coli | 0.01 - 0.05 |

| Candida albicans | 0.02 |

| Aspergillus niger | 0.02 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties.

The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as farnesyltransferase (FTase). In vitro studies reported an IC₅₀ value of approximately 79 nM for FTase inhibition, suggesting a strong potential for development as an anticancer agent .

Case Studies

- Prostate Cancer : In a study focusing on prostate cancer cell lines, treatment with this compound resulted in significant apoptosis induction compared to control groups. The compound was noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Cervical Cancer : Another investigation revealed that this compound reduced cell viability in cervical cancer cell lines by over 50% at concentrations as low as 10 µM, highlighting its potential efficacy in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Imidazole Ring Substitution : Variations in the imidazole ring can enhance or diminish biological activity.

- Thienyl Group Influence : The electronic properties of the thienyl group significantly affect the compound's interaction with biological targets.

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)-thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6,8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFYFUUPVYIGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403143 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191021-14-4 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.